molecular formula C12H9BrO B129693 1-Bromo-3-phenoxybenzene CAS No. 6876-00-2

1-Bromo-3-phenoxybenzene

Cat. No. B129693
Key on ui cas rn: 6876-00-2
M. Wt: 249.1 g/mol
InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
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Patent
US06211197B1

Procedure details

To a solution of phenol (5.08 g; 54 mmol) in 30 ml dry DMF at 0 C. was added portionwise NaH (1.98 g; 66 mmol; 80% dispersion in oil). The mixture was stirred 30 min at r.t. then 1,3-dibromobenzene (33 ml; 273 mmol) and Cu2O (3.95 g; 28 mmol) were added. The final mixture was heated to reflux for 4 h, cooled to r.t., diluted with Et2O (200 ml), washed with water (3×200 ml), NaOH (1.0 M; 2×100 ml) and brine, dried over MgSO4 and concentrated. Flash chromatography with hexane afforded the desired material.
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu2O
Quantity
3.95 g
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].Br[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=1>CN(C=O)C.CCOCC>[Br:17][C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Cu2O
Quantity
3.95 g
Type
reactant
Smiles
Step Four
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
WASH
Type
WASH
Details
washed with water (3×200 ml), NaOH (1.0 M; 2×100 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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